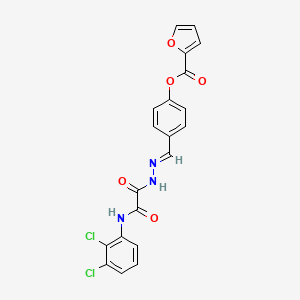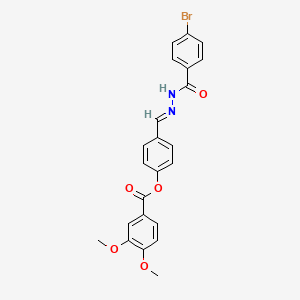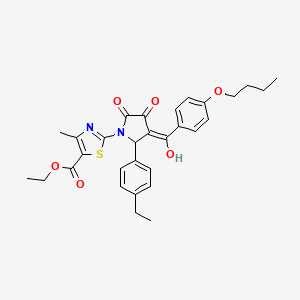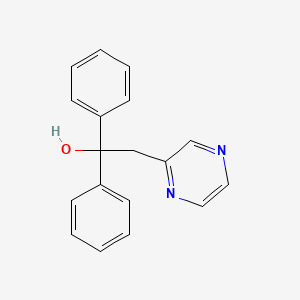
4-((2-(2-((2,3-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(2-((2,3-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a phenyl group, and a dichlorophenyl moiety, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((2-(2-((2,3-Dichlorphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenylfuran-2-carboxylat umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Ein gängiger Ansatz ist die Reaktion von 2,3-Dichloranilin mit Ethyl-Oxalylchlorid, um ein Zwischenprodukt zu bilden, das dann mit Hydrazinhydrat zu dem Hydrazonderivat umgesetzt wird. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit 4-Formylphenylfuran-2-carboxylat umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheiten zu erzielen. Dies kann die Verwendung fortschrittlicher Katalysatoren, kontrollierter Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-((2-(2-((2,3-Dichlorphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenylfuran-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Dichlorphenylgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
4-((2-(2-((2,3-Dichlorphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenylfuran-2-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptorligand untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 4-((2-(2-((2,3-Dichlorphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenylfuran-2-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder deren Funktion modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Zellproliferation oder der Induktion von Apoptose in Krebszellen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3-Dichlorphenylpiperazin: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen.
4-Hydroxy-2-Chinolone: Verbindungen mit einer ähnlichen heterozyklischen Struktur.
Benzoxazole: Verbindungen mit ähnlichen biologischen Aktivitäten.
Einzigartigkeit
4-((2-(2-((2,3-Dichlorphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenylfuran-2-carboxylat ist einzigartig aufgrund seiner Kombination aus einem Furanring, einer Phenylgruppe und einer Dichlorphenylgruppe. Diese einzigartige Struktur ermöglicht es, an einer Vielzahl von chemischen Reaktionen teilzunehmen und verschiedene biologische Aktivitäten zu zeigen.
Eigenschaften
CAS-Nummer |
767332-46-7 |
|---|---|
Molekularformel |
C20H13Cl2N3O5 |
Molekulargewicht |
446.2 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H13Cl2N3O5/c21-14-3-1-4-15(17(14)22)24-18(26)19(27)25-23-11-12-6-8-13(9-7-12)30-20(28)16-5-2-10-29-16/h1-11H,(H,24,26)(H,25,27)/b23-11+ |
InChI-Schlüssel |
GHWUYEKXGCKHAB-FOKLQQMPSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-phenylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B12012482.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12012487.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12012496.png)
![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012500.png)

![N-(3-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B12012516.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12012535.png)
![2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012540.png)


![4-methyl-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12012564.png)
